molecular formula C24H19NO6 B11121273 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121273
M. Wt: 417.4 g/mol
InChI Key: JSKKYANDFYKAHI-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of furan, chromeno, and pyrrole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and chromeno intermediates, followed by their coupling under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds with similar furan moieties, such as furan-2-ylmethanamine.

    Chromeno derivatives: Compounds with similar chromeno structures, such as benzofuran derivatives.

    Pyrrole derivatives: Compounds with similar pyrrole structures, such as indole derivatives.

Uniqueness

What sets 2-[(furan-2-yl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of furan, chromeno, and pyrrole moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19NO6/c1-13-5-8-18-16(10-13)22(27)20-21(14-6-7-17(26)19(11-14)29-2)25(24(28)23(20)31-18)12-15-4-3-9-30-15/h3-11,21,26H,12H2,1-2H3

InChI Key

JSKKYANDFYKAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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